molecular formula C11H18O4 B13320056 Rel-2-((1r,3r)-3-(tert-butoxycarbonyl)cyclobutyl)acetic acid

Rel-2-((1r,3r)-3-(tert-butoxycarbonyl)cyclobutyl)acetic acid

Cat. No.: B13320056
M. Wt: 214.26 g/mol
InChI Key: ABKOQFAEZHVNFY-UHFFFAOYSA-N
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Description

Rel-2-((1r,3r)-3-(tert-Butoxycarbonyl)cyclobutyl)acetic acid is a cyclobutane-derived carboxylic acid featuring a tert-butoxycarbonyl (Boc) protective group. This compound is structurally characterized by a strained four-membered cyclobutyl ring substituted with a Boc group at the 3-position and an acetic acid moiety at the 2-position. Its molecular formula is inferred as C₁₂H₁₉NO₄, with a calculated molar mass of ~241.28 g/mol. The Boc group enhances steric protection of reactive functional groups, making it valuable in pharmaceutical synthesis intermediates .

Properties

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

2-[3-[(2-methylpropan-2-yl)oxycarbonyl]cyclobutyl]acetic acid

InChI

InChI=1S/C11H18O4/c1-11(2,3)15-10(14)8-4-7(5-8)6-9(12)13/h7-8H,4-6H2,1-3H3,(H,12,13)

InChI Key

ABKOQFAEZHVNFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CC(C1)CC(=O)O

Origin of Product

United States

Preparation Methods

Starting Materials and Boc Protection

The synthesis often begins with a cyclobutylamine derivative, which undergoes Boc protection to form the tert-butoxycarbonyl-protected amino cyclobutyl intermediate. The Boc group is introduced using di-tert-butyl dicarbonate ((Boc)2O) under basic or neutral conditions, typically in solvents like dichloromethane or tetrahydrofuran.

Introduction of Acetic Acid Side Chain

The acetic acid moiety is attached to the cyclobutyl ring at the 2-position relative to the Boc-protected amino group. This can be achieved through alkylation or carboxylation reactions. For example, the cyclobutyl intermediate may be treated with a suitable electrophile such as bromoacetic acid or its derivatives, or via a carboxymethylation reaction using reagents like chloroacetic acid under basic conditions.

Stereochemical Control

The (1r,3r) stereochemistry is maintained or established through stereoselective synthesis or resolution techniques. The use of chiral starting materials or chiral catalysts can help achieve the desired stereochemical outcome. The stereochemistry is critical for the compound’s biological activity and synthetic utility.

Purification and Characterization

After synthesis, purification is typically performed using chromatographic techniques such as flash column chromatography or preparative HPLC to achieve high purity (typically >97%). The compound is characterized by NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and stereochemistry.

Experimental Data and Preparation Protocols

Example Preparation Protocol (Literature-Based)

Step Reagents/Conditions Description
1 Cyclobutylamine, (Boc)2O, base (e.g., triethylamine), DCM Boc protection of cyclobutylamine at 0°C to room temperature
2 Chloroacetic acid, base (e.g., NaHCO3), solvent (e.g., DMF) Alkylation/carboxymethylation to introduce acetic acid side chain
3 Purification by silica gel chromatography Isolation of pure Rel-2-((1r,3r)-3-(tert-butoxycarbonyl)cyclobutyl)acetic acid
4 Characterization by NMR, MS, elemental analysis Confirmation of structure and purity

Solubility and Stock Solution Preparation

Solubility data indicate that the compound is soluble in DMSO and can be formulated for in vivo studies using co-solvents such as PEG300, Tween 80, and corn oil. Preparation of stock solutions follows precise dilution protocols to ensure clear solutions for biological assays.

Amount of Compound Concentration Volume of Solvent (DMSO) for Stock Solution
1 mg 1 mM 4.36 mL
5 mg 5 mM 4.36 mL
10 mg 10 mM 4.36 mL

Note: Volumes adjusted proportionally for different masses and concentrations.

Analytical and Research Findings

  • The compound’s Boc protection ensures stability during synthetic transformations and can be selectively removed under acidic conditions if needed.
  • The cyclobutyl ring provides conformational rigidity, influencing biological interactions.
  • The acetic acid functionality allows conjugation or further derivatization for medicinal chemistry applications.
  • Research shows that the compound undergoes oxidation, reduction, and substitution reactions, enabling versatile chemical modifications.
  • High purity (≥97%) and stereochemical integrity are critical for reproducible biological activity and synthetic utility.

Summary Table of Key Properties and Preparation Aspects

Property / Aspect Details
Molecular Formula C11H18O4
Molecular Weight 214.26 g/mol
IUPAC Name 2-[3-[(2-methylpropan-2-yl)oxycarbonyl]cyclobutyl]acetic acid
CAS Number 1434142-05-8
Purity ≥97%
Key Synthetic Steps Boc protection, acetic acid side chain introduction, stereochemical control
Common Solvents for Preparation DMSO, dichloromethane, DMF
Stock Solution Preparation DMSO-based, with co-solvents for in vivo formulations
Analytical Techniques NMR, MS, elemental analysis

Chemical Reactions Analysis

Types of Reactions

Rel-2-((1r,3r)-3-(tert-butoxycarbonyl)cyclobutyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted acetic acid derivatives.

Scientific Research Applications

Rel-2-((1r,3r)-3-(tert-butoxycarbonyl)cyclobutyl)acetic acid is a synthetic organic compound featuring a cyclobutyl ring and a tert-butoxycarbonyl protecting group. It has applications in chemistry, biology, medicine, and industry.

Scientific Research Applications

Chemistry

  • Building block in organic synthesis this compound serves as a fundamental component in creating more complex molecules.
  • Precursor for complex molecules It can be used to create other compounds.

Biology

  • Potential biological activity This compound is studied for how it may interact with biomolecules.

Medicine

  • Potential therapeutic properties this compound is explored for possible uses in medicine.
  • Lead compound in drug development It can act as a starting point for new drugs.

Industry

  • Synthesis of specialty chemicals and materials It is used to make specific chemicals and materials for different industries.

Chemical Reactions

This compound can undergo several types of chemical reactions:

  • Oxidation Oxidizing agents like potassium permanganate or chromium trioxide can be used. Oxidation may lead to the formation of carboxylic acids or ketones.
  • Reduction Reducing agents like lithium aluminum hydride can be used. Reduction may lead to the formation of alcohols or alkanes.
  • Substitution Nucleophilic substitution reactions can occur, especially at the acetic acid part of the molecule. Nucleophiles such as amines or alcohols in the presence of a base can be used. Substitution may lead to the formation of substituted acetic acid derivatives.

Mechanism of Action

The mechanism of action of Rel-2-((1r,3r)-3-(tert-butoxycarbonyl)cyclobutyl)acetic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features, molecular properties, and hazards of Rel-2-((1r,3r)-3-(tert-butoxycarbonyl)cyclobutyl)acetic acid with analogous compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups Hazards
This compound C₁₂H₁₉NO₄ ~241.28 Cyclobutyl, Boc, acetic acid Likely acute toxicity, skin/eye irritation (inferred from analogs)
RS-2109 (2-[(3aR,8bS)-1-(tert-butoxycarbonyl)indenopyrrol-3a-yl]acetic acid) C₁₈H₂₃NO₄ 317.3850 Indeno-pyrrol, Boc, acetic acid Acute toxicity (H302, H312), skin/eye irritation (H315, H319)
[S,R]-(3-Acetyl-2,2-dimethylcyclobutyl)-carbamic acid tert-butyl ester C₁₃H₂₃NO₃ 241.33 Cyclobutyl, acetyl, dimethyl, Boc carbamate Not specified; ester group may reduce reactivity
2-{4-[(tert-Butoxy)carbonyl]morpholin-3-yl}acetic acid C₁₁H₁₉NO₅ ~245.27 Morpholine, Boc, acetic acid Unknown; morpholine’s oxygen may enhance solubility
(R)-3-(1H-Benzoimidazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester C₁₇H₂₁N₃O₂S 355.44 Pyrrolidine, benzimidazole, sulfanyl, Boc carbamate Sulfur may confer stability; hazards unspecified

Key Differences in Reactivity and Stability

Cyclobutyl vs. Morpholine/Pyrrolidine Rings: The cyclobutyl ring in the target compound introduces ring strain, increasing reactivity compared to six-membered morpholine () or pyrrolidine () derivatives. Strain may lower thermal stability but enhance electrophilic reactivity in coupling reactions .

Boc Group Placement: In RS-2109 (), the Boc group is attached to an indeno-pyrrol scaffold, creating a bulkier structure with higher molar mass (317.39 g/mol). This steric hindrance may reduce metabolic degradation but increase synthetic complexity. The Boc carbamate in [S,R]-(3-acetyl-2,2-dimethylcyclobutyl)-carbamic acid tert-butyl ester () lacks an acetic acid group, altering its acidity and reactivity in amide bond formation.

Functional Group Modifications :

  • The sulfanyl-benzimidazole substituent in ’s compound introduces sulfur, which may stabilize radical intermediates or enhance metal-binding properties in catalytic processes.
  • Acetic acid moieties (target compound, RS-2109, ) increase acidity (pKa ~2.5–4.5), facilitating salt formation or ionic interactions in biological systems.

Biological Activity

Rel-2-((1R,3R)-3-(tert-butoxycarbonyl)cyclobutyl)acetic acid is a synthetic organic compound characterized by its cyclobutyl structure and the presence of a tert-butoxycarbonyl (Boc) protecting group. This compound has garnered interest in the fields of organic synthesis and medicinal chemistry due to its unique structural features, which include chirality and functional groups that may influence biological activity.

Chemical Structure and Properties

  • Molecular Formula : C11H18O4
  • Molecular Weight : 214.26 g/mol
  • IUPAC Name : 2-[3-[(2-methylpropan-2-yl)oxycarbonyl]cyclobutyl]acetic acid
  • InChI Key : ABKOQFAEZHVNFY-UHFFFAOYSA-N

The compound's structure includes a cyclobutane ring, which contributes to its rigidity and potential interactions with biological targets. The tert-butoxycarbonyl group serves as a protecting group, commonly used in organic synthesis to shield reactive amines.

  • Enzyme Interaction : The compound may interact with various enzymes, potentially acting as an inhibitor or modulator. This interaction could influence metabolic pathways or signal transduction mechanisms.
  • Receptor Binding : Due to its chiral centers, the compound might selectively bind to specific receptors, which can lead to varied biological responses.
  • Synthesis of Bioactive Molecules : As a building block in organic synthesis, it can be transformed into more complex molecules that may possess significant biological activities.

Comparative Analysis with Similar Compounds

The structural features of this compound allow for comparisons with other biologically active compounds:

Compound NameStructural FeaturesKnown Biological Activity
Cyclobutylacetic AcidLacks the Boc protecting groupLimited studies; potential metabolic effects
tert-Butoxycarbonyl-Protected Amino AcidsShares the Boc group but differs in core structureCommonly used in drug development
Other Cyclobutane DerivativesVarying substituents on the cyclobutane ringVaries widely; some show anti-cancer properties

Synthesis and Research Applications

The synthesis of this compound typically involves several steps:

  • Formation of Cyclobutyl Ring : Synthesized through cyclization reactions using suitable precursors.
  • Introduction of the Boc Group : Achieved using tert-butoxycarbonyl chloride in the presence of a base.
  • Acetylation : Final step involves acetylation to yield the acetic acid derivative.

These synthetic routes highlight the compound's utility as a precursor for further modifications leading to biologically active derivatives.

Case Studies and Research Findings

While direct case studies focusing solely on this compound are scarce, research on similar compounds provides valuable insights:

  • VHL Inhibitors : Studies on structurally related compounds have demonstrated their ability to inhibit the von Hippel-Lindau (VHL) tumor suppressor protein, suggesting potential applications in cancer therapy .
  • Drug Development Intermediates : Compounds with similar protecting groups are frequently employed as intermediates in drug synthesis, indicating their relevance in pharmaceutical research .

Q & A

Q. What are the key safety considerations for handling and storing Rel-2-((1r,3r)-3-(tert-butoxycarbonyl)cyclobutyl)acetic acid?

The compound is classified under GHS as causing skin/eye irritation, respiratory sensitization, and acute toxicity. Store in a cool, dry place away from strong acids, bases, and oxidizing agents. Use PPE (gloves, goggles) and work in a fume hood to mitigate inhalation risks. Dispose of waste via approved chemical protocols .

Q. Which spectroscopic techniques are optimal for structural characterization and purity assessment?

Employ 1H^1 \text{H} and 13C^{13} \text{C} NMR to confirm stereochemistry and functional groups (e.g., Boc, cyclobutyl). IR spectroscopy identifies carbonyl stretching (~1700 cm1^{-1}) from the Boc group. Purity is best assessed via HPLC (C18 column, acetonitrile/water gradient) or GC-MS (for volatile derivatives) .

Q. What purification methods are effective for isolating this compound from reaction mixtures?

Column chromatography (silica gel, ethyl acetate/hexane eluent) is standard. Recrystallization from tert-butyl methyl ether or dichloromethane/hexane mixtures improves purity. Monitor Boc stability during elution to avoid decomposition .

Q. How does the Boc group affect solubility and stability in different solvents?

The tert-butoxycarbonyl group enhances solubility in organic solvents (e.g., THF, DCM). Stability is compromised in protic solvents under acidic/basic conditions; use anhydrous environments for reactions. Avoid prolonged exposure to temperatures >40°C .

Q. What first-aid measures are recommended for accidental exposure?

  • Skin contact: Wash with soap/water; remove contaminated clothing.
  • Eye exposure: Rinse with water for 15 minutes; seek medical attention.
  • Inhalation: Move to fresh air; administer oxygen if breathing is labored. Always consult safety data sheets and maintain emergency protocols .

Advanced Research Questions

Q. How can synthetic routes be optimized to enhance stereochemical fidelity and yield?

Cyclobutane formation via [2+2] photocycloaddition or ring-closing metathesis requires chiral auxiliaries or catalysts (e.g., Ru-based) for stereocontrol. Boc protection should follow cyclobutane synthesis to minimize steric hindrance. Use low-temperature (-78°C) lithiation for regioselective functionalization .

Q. What strategies prevent Boc group cleavage during reaction optimization?

Avoid trifluoroacetic acid (TFA) or strong bases (e.g., NaOH). Substitute with milder deprotection agents (e.g., HCl in dioxane). Monitor reaction pH (maintain 4–8) and temperature (<25°C). Consider orthogonal protecting groups (e.g., Fmoc) if Boc proves unstable .

Q. How can contradictory NMR data for stereochemical assignments be resolved?

Use 2D NMR (NOESY, COSY) to confirm spatial proximity of protons. X-ray crystallography provides definitive stereochemical proof. Compare experimental 1H^1 \text{H}-NMR shifts with DFT-calculated values for model compounds .

Q. What role does cyclobutane ring strain play in the compound’s reactivity?

The strained cyclobutane enhances susceptibility to ring-opening via nucleophilic attack or thermal rearrangement. In Diels-Alder reactions, the ring acts as a dienophile under high pressure. Kinetic trapping (e.g., rapid quenching) minimizes side products in ring-opening reactions .

Q. How can environmental impact and biodegradation pathways be assessed?

Follow OECD Test Guideline 301 for aerobic biodegradation. Use LC-MS/MS to detect trace residues in aqueous systems. Ecotoxicity studies with Daphnia magna or Vibrio fischeri are recommended, though limited data exist for this compound .

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